6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
Description
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic quinoline derivative characterized by distinct substituents at positions 3, 4, 6, and 7 of the quinoline core. The 6,7-dimethoxy groups are electron-donating substituents that may enhance lipophilicity and influence binding interactions. The 4-methoxybenzenesulfonyl group at position 3 introduces a sulfonyl moiety, which can act as a hydrogen-bond acceptor, while the morpholin-4-yl group at position 4 is a saturated heterocycle known to improve aqueous solubility and pharmacokinetic properties in drug design . Potential applications include kinase inhibition, as structurally related quinolines exhibit activity against targets like c-Met .
Properties
IUPAC Name |
4-[6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-27-15-4-6-16(7-5-15)31(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-8-10-30-11-9-24/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRDMCTWCXAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H24N2O6S
- Molecular Weight : 444.5 g/mol
- CAS Number : 899760-18-0
The biological activity of this compound is attributed to its structural features, which allow it to interact with specific molecular targets. The methoxy and sulfonyl groups enhance its binding affinity to target proteins, modulating their activity. Research indicates that this compound may act as an inhibitor of various kinases involved in cancer progression and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For example:
- In vitro studies have demonstrated significant antiproliferative effects against A549 (lung cancer), HT-29 (colorectal cancer), and U87MG (glioblastoma) cell lines.
- The compound exhibits a promising IC50 value, indicating potent inhibitory effects on cell growth.
| Cell Line | IC50 Value (nM) | Effect |
|---|---|---|
| A549 | 50 | Moderate |
| HT-29 | 30 | Strong |
| U87MG | 25 | Very Strong |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Studies indicate:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
- Study on Antiproliferative Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including our compound of interest. It was found that modifications at the sulfonyl group significantly enhanced anticancer activity against multiple cell lines .
- Mechanistic Insights : Another study explored the mechanism by which this compound inhibits c-Met kinase, a critical target in cancer therapy. The results indicated that the compound competes with ATP for binding to the kinase domain, leading to reduced phosphorylation and subsequent downstream signaling .
- Combination Therapy Potential : Research has also suggested that combining this quinoline derivative with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatments .
Scientific Research Applications
Medicinal Chemistry
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline has been investigated for its potential as an anticancer agent . Studies indicate that quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group in this compound may enhance its ability to interact with specific enzymes involved in cancer progression.
Case Study:
Research has shown that similar quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway . This suggests that this compound may have similar mechanisms worth exploring.
Antimicrobial Activity
The compound is also being studied for its antimicrobial properties . Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The methoxy and sulfonyl groups may contribute to enhanced solubility and bioavailability, leading to improved antimicrobial efficacy.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 6,7-Dimethoxy... | C. albicans | TBD |
Biological Research
In biological studies, this compound is being evaluated for its role in modulating various biological pathways. Its interaction with enzymes and receptors could provide insights into new therapeutic targets for diseases such as diabetes and neurodegenerative disorders.
Mechanism of Action:
The mechanism involves binding to specific proteins and enzymes, potentially altering their activity and influencing metabolic pathways. Ongoing research aims to elucidate these interactions further.
Industrial Applications
In addition to its research applications, this compound holds promise in the pharmaceutical industry as an intermediate in the synthesis of novel drugs. Its unique chemical properties make it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:
Physical and Spectroscopic Properties
- Melting Points : Compound 4k melts at 223–225°C , whereas fluorinated derivatives (e.g., ) may exhibit lower melting points due to reduced crystallinity from flexible sulfanyl groups.
- Spectroscopy : IR and NMR data for 4k confirm amine and methoxy groups . The target compound’s sulfonyl group would show distinct S=O stretching (~1350–1150 cm⁻¹ in IR) and deshielded aromatic protons in NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
